Ethyl 3-hydroxycyclobutanecarboxylate

Description

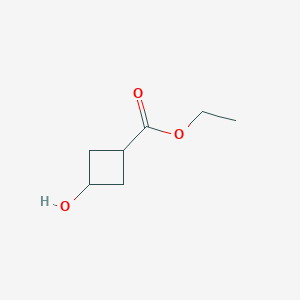

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-hydroxycyclobutane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-2-10-7(9)5-3-6(8)4-5/h5-6,8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTVUZBJHOAPDGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90938085 | |

| Record name | Ethyl 3-hydroxycyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90938085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17205-02-6, 160351-88-2 | |

| Record name | Ethyl 3-hydroxycyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90938085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-hydroxycyclobutane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ethyl rac-(1R,3R)-3-hydroxycyclobutane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Ethyl 3-Hydroxycyclobutanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-hydroxycyclobutanecarboxylate is a functionalized cyclobutane derivative with potential applications in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, including its physical characteristics, reactivity, and spectroscopic data. Detailed experimental protocols for its synthesis and characterization are presented, alongside visualizations of key chemical transformations and workflows to facilitate a deeper understanding of this compound for research and development purposes.

Chemical and Physical Properties

This compound, with the CAS number 17205-02-6, is an organic compound featuring a four-membered cyclobutane ring substituted with both a hydroxyl and an ethyl carboxylate group.[1] This structure imparts a combination of functionalities that make it a potentially valuable building block in the synthesis of more complex molecules. It is typically described as a colorless to pale yellow liquid and is expected to have moderate solubility in polar organic solvents.[1]

Physicochemical Data

A summary of the available quantitative data for this compound is presented in Table 1. It is important to note that experimentally determined physical constants such as density and refractive index are not widely reported in the literature; therefore, some values are based on computational predictions.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₂O₃ | [1] |

| Molecular Weight | 144.17 g/mol | [1] |

| CAS Number | 17205-02-6 | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 209 °C | Commercial Supplier Data |

| Topological Polar Surface Area (TPSA) | 46.53 Ų | Computational |

| logP (octanol-water partition coefficient) | 0.35 | Computational |

Note: The boiling point is taken from a commercial supplier and may not represent a value determined under standard conditions. Other physical constants like density and refractive index require experimental determination for accurate reporting.

Spectroscopic Data Analysis

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the ethyl group and the cyclobutane ring. The ethoxy group should present as a triplet (for the methyl protons) and a quartet (for the methylene protons). The protons on the cyclobutane ring would likely appear as a complex multiplet pattern due to cis/trans isomerism and complex spin-spin coupling. The proton attached to the carbon bearing the hydroxyl group (CH-OH) would likely be a multiplet, and its chemical shift would be sensitive to the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum is predicted to show seven unique carbon signals. The carbonyl carbon of the ester will be the most downfield signal. The carbons of the ethyl group and the four distinct carbons of the cyclobutane ring will have characteristic chemical shifts. The carbon attached to the hydroxyl group will be in the typical range for a secondary alcohol.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound is expected to exhibit a strong, broad absorption band in the region of 3500-3200 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. A sharp, strong absorption around 1730 cm⁻¹ would be indicative of the C=O stretching of the ester functional group. The C-O stretching vibrations of the ester and alcohol would appear in the fingerprint region (1300-1000 cm⁻¹).

Mass Spectrometry (MS) (Predicted)

In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 144. Fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃), water from the hydroxyl group, and cleavage of the cyclobutane ring.

Reactivity and Stability

The reactivity of this compound is dictated by its three main functional components: the secondary alcohol, the ethyl ester, and the strained cyclobutane ring.

-

Alcohol Group: The hydroxyl group can undergo typical reactions of secondary alcohols, such as oxidation to a ketone, esterification, and etherification.

-

Ester Group: The ethyl ester can be hydrolyzed under acidic or basic conditions to yield 3-hydroxycyclobutanecarboxylic acid. It can also undergo transesterification or be reduced to the corresponding alcohol.

-

Cyclobutane Ring: The strained four-membered ring can be susceptible to ring-opening reactions under certain conditions, such as with strong acids or upon hydrogenation, although it is generally more stable than a cyclopropane ring.

Experimental Protocols

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a procedure can be adapted from the synthesis of the analogous methyl cis-3-hydroxycyclobutanecarboxylate.[2] This adapted protocol involves the reduction of a ketoester precursor.

Reaction Scheme:

Figure 1: General reaction scheme for the synthesis of this compound.

Materials:

-

Ethyl 3-oxocyclobutanecarboxylate

-

Sodium borohydride (or other suitable reducing agent)

-

Methanol (or other suitable solvent)

-

Deionized water

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate

-

Hydrochloric acid (dilute solution)

Procedure:

-

Dissolve ethyl 3-oxocyclobutanecarboxylate in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution in an ice bath.

-

Slowly add sodium borohydride to the stirred solution in small portions, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature and monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the starting material is consumed, carefully quench the reaction by the slow addition of a dilute hydrochloric acid solution until the pH is neutral.

-

Remove the bulk of the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

General Workflow for Synthesis and Characterization

A logical workflow for the synthesis and subsequent characterization of a compound like this compound is essential for ensuring the identity and purity of the final product.

Figure 2: A logical workflow for the synthesis and characterization of this compound.

Safety Information

While a comprehensive toxicological profile is not available, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides some hazard information for this compound.

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be observed when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion

This compound is a molecule with interesting structural features that suggest its utility as a synthetic intermediate. This guide has summarized the currently available chemical and physical properties, while also highlighting the significant gaps in the experimental data, particularly in the realm of spectroscopy and physical constants. The provided adapted synthesis protocol and logical workflow offer a starting point for researchers interested in preparing and studying this compound. Further experimental investigation is necessary to fully elucidate its chemical properties and explore its potential applications in drug discovery and materials science.

References

An In-Depth Technical Guide to the Synthesis of Ethyl 3-Hydroxycyclobutanecarboxylate for Beginners

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a beginner-friendly, two-step synthesis of ethyl 3-hydroxycyclobutanecarboxylate, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves the formation of a cyclobutane ring followed by the reduction of a ketone functionality. This document details the reaction mechanisms, experimental protocols, and quantitative data associated with the synthesis, presented in a clear and accessible format for professionals in the field.

Introduction

Cyclobutane derivatives are increasingly sought after in drug discovery due to their unique three-dimensional structures, which can impart favorable physicochemical and pharmacological properties to drug candidates. This compound, with its hydroxyl and ester functional groups, serves as a versatile scaffold for the synthesis of more complex molecules. The synthetic route outlined below is designed to be accessible to researchers with a foundational understanding of organic chemistry.

Overall Synthetic Pathway

The synthesis of this compound is achieved through a two-step process starting from commercially available reagents. The first step involves the construction of the cyclobutane ring to form ethyl 3-oxocyclobutanecarboxylate. The second step is the selective reduction of the ketone group to the desired hydroxyl functionality.

Caption: Overall two-step synthesis of this compound.

Step 1: Synthesis of Ethyl 3-oxocyclobutanecarboxylate

The formation of the cyclobutane ring is achieved through a sequence of reactions starting with the alkylation of ethyl cyanoacetate with 1,3-dibromopropane to form ethyl 1-cyanocyclobutanecarboxylate. This is followed by hydrolysis of the nitrile and ester groups, and subsequent decarboxylation to yield 3-oxocyclobutanecarboxylic acid. Finally, Fischer esterification affords the desired intermediate, ethyl 3-oxocyclobutanecarboxylate.

Reaction Pathway

Caption: Reaction pathway for the synthesis of ethyl 3-oxocyclobutanecarboxylate.

Experimental Protocol

Part A: Synthesis of Ethyl 1-cyanocyclobutanecarboxylate [1]

-

To a solution of sodium ethoxide (prepared from sodium in ethanol) in ethanol, add ethyl cyanoacetate.

-

To this solution, add 1,3-dibromopropane.

-

Reflux the reaction mixture for 3 hours.

-

After cooling, concentrate the mixture under reduced pressure.

-

Dilute the residue with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, brine, and water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain crude ethyl 1-cyanocyclobutanecarboxylate.

Part B: Synthesis of 3-Oxocyclobutanecarboxylic Acid [2][3]

-

Reflux the crude ethyl 1-cyanocyclobutanecarboxylate with aqueous hydrochloric acid for an extended period (e.g., 50-60 hours).

-

After cooling, continuously extract the aqueous solution with diethyl ether.

-

Remove the ether under reduced pressure. The resulting residue contains 3-oxocyclobutanecarboxylic acid.

Part C: Synthesis of Ethyl 3-oxocyclobutanecarboxylate

-

Dissolve the crude 3-oxocyclobutanecarboxylic acid in an excess of ethanol.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Reflux the mixture to drive the Fischer esterification.

-

After the reaction is complete (monitored by TLC), neutralize the acid catalyst.

-

Remove the excess ethanol and water, and purify the resulting ethyl 3-oxocyclobutanecarboxylate by distillation or column chromatography.

Quantitative Data

| Parameter | Value | Reference |

| Ethyl 1-cyanocyclobutanecarboxylate | ||

| Yield | ~74% | [1] |

| 3-Oxocyclobutanecarboxylic Acid | ||

| Yield | ~70% (from the dicarboxylate) | [2] |

| Ethyl 3-oxocyclobutanecarboxylate | ||

| Molecular Formula | C₇H₁₀O₃ | [4] |

| Molecular Weight | 142.15 g/mol | [4] |

| Boiling Point | 90 °C at 2 Torr | [5] |

| Density | 1.169 g/mL | [5] |

Step 2: Reduction of Ethyl 3-oxocyclobutanecarboxylate

The second step involves the selective reduction of the ketone in ethyl 3-oxocyclobutanecarboxylate to a secondary alcohol using sodium borohydride (NaBH₄), a mild and selective reducing agent. This reaction is typically carried out in an alcoholic solvent.

Reaction Pathway

Caption: Reduction of ethyl 3-oxocyclobutanecarboxylate.

Experimental Protocol[7][8]

-

Dissolve ethyl 3-oxocyclobutanecarboxylate in ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.

-

Once the reaction is complete, cool the mixture in an ice bath again and quench the excess NaBH₄ by the slow addition of dilute hydrochloric acid or saturated aqueous ammonium chloride solution until the effervescence ceases.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.

Quantitative Data

| Parameter | Value | Reference |

| This compound | ||

| Molecular Formula | C₇H₁₂O₃ | |

| Molecular Weight | 144.17 g/mol | |

| Expected Yield | >80% (typical for NaBH₄ reductions) |

Experimental Workflow

The following diagram illustrates the logical flow of the entire synthesis from starting materials to the final purified product.

Caption: Logical workflow for the synthesis of this compound.

Conclusion

This guide presents a feasible and well-documented synthetic route to this compound suitable for researchers new to the synthesis of cyclobutane derivatives. By following the detailed protocols and considering the quantitative data provided, scientists and drug development professionals can confidently prepare this valuable intermediate for their research and development endeavors. The use of readily available starting materials and straightforward reaction conditions makes this synthesis a practical choice for laboratory-scale production.

References

Ethyl 3-hydroxycyclobutanecarboxylate: A Technical Guide for Researchers and Drug Development Professionals

CAS Number: 17205-02-6

Structure:

Molecular Formula: C₇H₁₂O₃

Molecular Weight: 144.17 g/mol

Synonyms: 3-Hydroxycyclobutanecarboxylic acid ethyl ester

Introduction

This compound is a valuable building block in medicinal chemistry and drug discovery. The incorporated cyclobutane scaffold, a four-membered carbocycle, offers a unique three-dimensional geometry that is increasingly sought after in the design of novel therapeutic agents. Compared to more traditional, often planar aromatic structures, the puckered nature of the cyclobutane ring provides access to a greater volume of chemical space, which can lead to improved pharmacological properties.[1][2] This technical guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, and its applications in the development of new pharmaceuticals.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below for easy reference.

| Property | Value |

| CAS Number | 17205-02-6 |

| Molecular Formula | C₇H₁₂O₃ |

| Molecular Weight | 144.17 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 209 °C |

| Density | 1.180 g/cm³ |

| Refractive Index | 1.4504 |

| ¹H NMR (500 MHz, CDCl₃) | δ 4.17-4.24 (m, 1H), 4.15 (d, J=7.2 Hz, 2H), 2.54-2.66 (m, 3H), 2.11-2.22 (m, 2H), 1.27 (t, J=7.2 Hz, 3H)[3] |

| ¹³C NMR | Data not available in the searched literature |

| Infrared (IR) | Data not available in the searched literature |

| Mass Spectrometry (MS) | Data not available in the searched literature |

Synthesis

A common and efficient method for the synthesis of this compound is the reduction of its corresponding ketone, ethyl 3-oxocyclobutanecarboxylate.

Experimental Protocol: Reduction of Ethyl 3-oxocyclobutanecarboxylate

This protocol details the reduction of ethyl 3-oxocyclobutanecarboxylate using sodium borohydride.

Materials:

-

Ethyl 3-oxocyclobutanecarboxylate

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

1N Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

To a solution of ethyl 3-oxocyclobutanecarboxylate (0.18 g, 1.27 mmol) in methanol (10 mL) in a round-bottom flask, slowly add sodium borohydride (0.048 g, 1.27 mmol) at 0 °C with continuous stirring.[3]

-

Maintain the reaction mixture at 0 °C and continue stirring for 30 minutes.[3]

-

Quench the reaction by the dropwise addition of 1N aqueous hydrochloric acid.[3]

-

Remove the volatile solvents (primarily methanol) by distillation under reduced pressure using a rotary evaporator.[3]

-

Partition the remaining residue between ethyl acetate and 1N aqueous hydrochloric acid in a separatory funnel.[3]

-

Separate the organic layer, and extract the aqueous layer with an additional portion of ethyl acetate.

-

Combine the organic layers and dry over anhydrous magnesium sulfate.[3]

-

Filter to remove the drying agent and concentrate the organic phase under reduced pressure to yield the final product, this compound, as a mixture of cis and trans isomers.[3]

Yield: 93%[3]

Caption: Reduction of ethyl 3-oxocyclobutanecarboxylate.

Applications in Drug Discovery and Medicinal Chemistry

The cyclobutane ring is a desirable scaffold in modern drug design due to its unique structural and conformational properties.[1][2] Its three-dimensional nature allows for the presentation of substituents in well-defined spatial orientations, which can lead to enhanced binding affinity and selectivity for biological targets.

Role as a Bioisostere and Scaffold

The cyclobutane moiety can serve as a bioisosteric replacement for other groups, such as gem-dimethyl groups or larger rings, to improve pharmacokinetic properties like metabolic stability and solubility.[1] The rigid, puckered conformation of the cyclobutane ring can also be exploited to lock a molecule into a bioactive conformation, thereby reducing the entropic penalty upon binding to a target protein.

Incorporation into Drug Candidates

Caption: Drug discovery workflow utilizing this compound.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel, three-dimensional molecules with potential therapeutic applications. Its straightforward synthesis and the desirable properties of the cyclobutane scaffold make it an attractive starting point for drug discovery programs aimed at exploring new areas of chemical space. Further research into the biological activities of derivatives of this compound is warranted and holds the potential to yield new and effective therapeutic agents.

References

Spectroscopic Profile of Ethyl 3-Hydroxycyclobutanecarboxylate: A Technical Overview

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for ethyl 3-hydroxycyclobutanecarboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Summary of Spectroscopic Data

The following tables summarize the available spectroscopic data for this compound (CAS No. 17205-02-6). It is important to note that while predicted data is available, experimental spectra for this compound are not widely published. The data presented here is a combination of predicted values and information for structurally related compounds to provide a comprehensive analytical profile.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.60-4.52 | m | 1H | CH-OH |

| 4.22-4.12 | m | 1H | CH-COOEt |

| 4.14 | q | 2H | O-CH₂-CH₃ |

| 4.13 | q | 2H | O-CH₂-CH₃ |

| 3.04-2.96 | m | 1H | Cyclobutane CH |

| 2.64-2.51 | m | 5H | Cyclobutane CH₂ |

| 2.25-2.11 | m | 4H | Cyclobutane CH₂ |

| 2.02 | br s | 2H | OH |

| 1.25 | t | 3H | O-CH₂-CH₃ |

| 1.25 | t | 3H | O-CH₂-CH₃ |

Note: This is a predicted spectrum and may not represent the exact experimental values.

Due to the limited availability of experimental data for the title compound, representative experimental data for the closely related compound, ethyl 3-hydroxybutanoate, is provided for reference in the following tables.

Table 2: ¹³C NMR Spectroscopic Data for Ethyl 3-Hydroxybutanoate

| Chemical Shift (δ) ppm | Assignment |

| 172.9 | C=O |

| 64.2 | CH-OH |

| 60.6 | O-CH₂ |

| 42.7 | CH₂ |

| 22.3 | CH₃ (on CH-OH) |

| 14.0 | CH₃ (of ethyl) |

Table 3: IR Spectroscopic Data for Ethyl 3-Hydroxybutanoate

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400 (broad) | O-H stretch |

| ~2980, 2940 | C-H stretch |

| ~1730 | C=O stretch (ester) |

| ~1250, 1180 | C-O stretch |

Table 4: Mass Spectrometry Data for Ethyl 3-Hydroxybutanoate

| m/z | Interpretation |

| 117 | [M-CH₃]⁺ |

| 101 | [M-OCH₂CH₃]⁺ |

| 88 | McLafferty rearrangement product |

| 70 | [CH₃CH=CHOH]⁺ |

| 45 | [OCH₂CH₃]⁺ |

| 43 | [CH₃CO]⁺ |

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not explicitly available in the public domain. However, a general procedure for the synthesis of this compound involves the reduction of ethyl 3-oxocyclobutanecarboxylate. Spectroscopic characterization would typically follow standard procedures.

General NMR Spectroscopy Protocol: A sample of the purified compound (~10-20 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃) in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

General IR Spectroscopy Protocol: An infrared spectrum is typically recorded using a Fourier-transform infrared (FTIR) spectrometer. A thin film of the neat liquid sample is placed between two sodium chloride plates, or the spectrum is obtained using an attenuated total reflectance (ATR) accessory.

General Mass Spectrometry Protocol: Mass spectral data is commonly obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the instrument, and the resulting fragmentation pattern is analyzed.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

An In-Depth Technical Guide to Ethyl 3-Hydroxycyclobutanecarboxylate: Physical Characteristics and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-hydroxycyclobutanecarboxylate is a versatile bifunctional molecule increasingly recognized for its utility as a key building block in organic synthesis, particularly in the realm of medicinal chemistry. Its unique strained cyclobutane core, coupled with hydroxyl and ethyl ester functionalities, offers a valuable scaffold for the creation of diverse and complex molecular architectures. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, with a focus on its stability profile. The information presented herein is intended to support researchers, scientists, and drug development professionals in the effective utilization of this compound in their synthetic and drug discovery endeavors.

Physical and Chemical Properties

This compound is a colorless to pale yellow liquid.[1] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₂O₃ | [2] |

| Molecular Weight | 144.17 g/mol | [2] |

| CAS Number | 17205-02-6 | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 209 °C | |

| Density | 1.180 g/mL | |

| Refractive Index | 1.4504 | |

| Flash Point | 83 °C | |

| Solubility | Moderately soluble in polar solvents. | [1] |

Stability Profile

Understanding the stability of this compound under various conditions is crucial for its handling, storage, and application in multi-step syntheses. While specific forced degradation studies on this compound are not extensively reported in the literature, general principles of ester and alcohol stability, along with studies on related cyclobutane structures, can provide valuable insights.

General Considerations:

-

Hydrolytic Stability: As an ester, this compound is susceptible to hydrolysis under both acidic and basic conditions. This reaction would yield 3-hydroxycyclobutanecarboxylic acid and ethanol. The rate of hydrolysis is expected to be significantly influenced by pH and temperature.

-

Thermal Stability: The presence of the strained cyclobutane ring may influence its thermal stability. High temperatures could potentially lead to ring-opening or other decomposition pathways.

-

Oxidative Stability: The secondary alcohol group is a potential site for oxidation, which could yield the corresponding ketone, ethyl 3-oxocyclobutanecarboxylate.

-

Photostability: The impact of light on the stability of the molecule is not well-documented.

Potential Degradation Pathways:

Based on the functional groups present, the following degradation pathways can be anticipated. A systematic forced degradation study would be necessary to confirm these and identify any other potential degradants.

References

An In-Depth Technical Guide to the Cis/Trans Isomerization of Ethyl 3-Hydroxycyclobutanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cis/trans isomerization of ethyl 3-hydroxycyclobutanecarboxylate, a key building block in medicinal chemistry and materials science. This document details the underlying principles of the isomerization, experimental protocols for achieving isomeric equilibrium, and analytical methods for the separation and quantification of the cis and trans isomers.

Introduction

This compound exists as two diastereomers: cis and trans. The relative orientation of the hydroxyl and ester functional groups on the cyclobutane ring significantly influences the molecule's physical, chemical, and biological properties. Control over the stereochemistry is therefore crucial in synthetic applications. The isomerization between the cis and trans forms is typically achieved under basic conditions through a process of reversible epimerization at the carbon atom bearing the ester group. This process is governed by the principles of kinetic and thermodynamic control, ultimately leading to a thermodynamically stable equilibrium mixture.

Reaction Mechanism and Thermodynamics

The isomerization of this compound is primarily achieved through a base-catalyzed epimerization. The mechanism involves the deprotonation of the acidic α-proton to the ester group, forming a planar enolate intermediate. Subsequent reprotonation can occur from either face of the enolate, leading to the formation of both the cis and trans isomers.

The position of the equilibrium is determined by the relative thermodynamic stabilities of the two isomers. Generally, in 1,3-disubstituted cyclobutanes, the trans isomer is thermodynamically more stable due to reduced steric strain between the substituents. However, the exact equilibrium ratio is influenced by factors such as the solvent, temperature, and the nature of the base used.

Data on Isomer Ratios:

Experimental Protocols

Synthesis of a Cis/Trans Mixture of this compound

A mixture of cis and trans isomers of this compound can be synthesized by the reduction of ethyl 3-oxocyclobutanecarboxylate.[1]

Materials:

-

Ethyl 3-oxocyclobutanecarboxylate

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

1 N Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve ethyl 3-oxocyclobutanecarboxylate (1.0 eq) in methanol at 0°C.

-

Slowly add sodium borohydride (1.0 eq) to the solution at 0°C.

-

Stir the reaction mixture at 0°C for 30 minutes.

-

Quench the reaction by adding 1 N aqueous HCl.

-

Remove the volatile solvents under reduced pressure.

-

Partition the residue between ethyl acetate and 1 N aqueous HCl.

-

Separate the organic layer, dry it over anhydrous MgSO₄, and concentrate it under reduced pressure to obtain a mixture of cis- and trans-ethyl 3-hydroxycyclobutanecarboxylate.[1]

Base-Catalyzed Isomerization (Epimerization)

This protocol describes a general procedure for the base-catalyzed isomerization to achieve a thermodynamic equilibrium between the cis and trans isomers.

Materials:

-

A mixture of cis- and trans-ethyl 3-hydroxycyclobutanecarboxylate (or a pure isomer)

-

Anhydrous ethanol (EtOH)

-

Sodium ethoxide (NaOEt) solution in ethanol (e.g., 21 wt%)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the starting material (a pure isomer or a mixture) in anhydrous ethanol.

-

Add a catalytic amount of sodium ethoxide solution.

-

Stir the reaction mixture at room temperature and monitor the progress of the isomerization by taking aliquots at regular intervals and analyzing them by GC or ¹H NMR.

-

Continue stirring until the ratio of cis to trans isomers remains constant, indicating that equilibrium has been reached.

-

Quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the equilibrium mixture of cis- and trans-ethyl 3-hydroxycyclobutanecarboxylate.

Analytical Methodologies

Accurate determination of the cis/trans isomer ratio is essential for monitoring the isomerization and for characterizing the final product. Several analytical techniques can be employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for distinguishing and quantifying the cis and trans isomers. The chemical shifts and coupling constants of the protons on the cyclobutane ring are sensitive to the relative stereochemistry.

¹H NMR Data for the Mixture: A reported ¹H NMR spectrum (500 MHz, CDCl₃) for a mixture of cis and trans isomers shows the following key signals: δ 4.17-4.24 (m, 1H), 4.15 (d, J=7.2 Hz, 2H), 2.54-2.66 (m, 3H), 2.11-2.22 (m, 2H), 1.27 (t, J=7.2 Hz, 3H).[1] The integration of distinct signals for each isomer allows for the determination of their relative ratio.

Quantitative NMR (qNMR): For precise quantification, qNMR can be performed using an internal standard.

Gas Chromatography (GC)

Gas chromatography is a suitable method for separating and quantifying the volatile cis and trans isomers.

Typical GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent).

-

Injector Temperature: 250°C

-

Detector: Flame Ionization Detector (FID) at 280°C

-

Oven Program: Start at a suitable initial temperature (e.g., 80-100°C), hold for a few minutes, then ramp the temperature at a controlled rate (e.g., 5-10°C/min) to a final temperature (e.g., 200-220°C).

-

Carrier Gas: Helium or Hydrogen.

The retention times of the cis and trans isomers will differ, allowing for their separation and quantification based on peak areas.

High-Performance Liquid Chromatography (HPLC)

HPLC provides another robust method for the separation and analysis of the isomers.

Typical HPLC Conditions:

-

Column: A normal-phase silica gel column or a chiral column can be effective.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized for baseline separation.

-

Detector: UV detector (if the molecule has a chromophore) or a Refractive Index (RI) detector.

-

Flow Rate: Typically 1.0 mL/min.

The separation is based on the differential interaction of the isomers with the stationary phase.[2][3]

Quantitative Data Summary Table:

| Analytical Method | Stationary Phase/Column | Mobile Phase/Carrier Gas | Detection | Key Advantages |

| ¹H NMR | - | Deuterated Solvent (e.g., CDCl₃) | NMR Detector | Provides structural information and ratio from a single experiment. |

| GC-FID | Non-polar capillary (e.g., DB-5) | Helium/Hydrogen | Flame Ionization | High resolution and sensitivity for volatile compounds. |

| HPLC | Silica Gel / Chiral Column | Hexane/Isopropanol | UV or RI | Applicable to non-volatile compounds and offers preparative separation possibilities.[2][3] |

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Base-catalyzed isomerization mechanism via a planar enolate intermediate.

Caption: Experimental workflow for the base-catalyzed isomerization.

Caption: Analytical workflow for the characterization of the isomer mixture.

References

The Enduring Allure of the Four-Membered Ring: A Technical Guide to Cyclobutane Derivatives in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

The cyclobutane motif, a four-membered carbocycle, has captivated organic chemists for over a century. Once considered a mere curiosity due to its inherent ring strain, it has evolved into a versatile and highly valuable building block in modern organic synthesis. Its unique conformational properties and reactivity have led to its incorporation into a wide array of complex molecules, from potent pharmaceuticals to intricate natural products. This in-depth technical guide explores the discovery, history, and diverse synthetic methodologies for accessing cyclobutane derivatives, providing researchers and drug development professionals with a comprehensive understanding of this important structural unit.

A Historical Perspective: From a Strained Novelty to a Synthetic Workhorse

The journey of cyclobutane began in 1907 when Richard Willstätter achieved its first synthesis through the hydrogenation of cyclobutene. For decades, the chemistry of cyclobutanes was largely dictated by their significant ring strain, which made them susceptible to ring-opening reactions. However, the mid-20th century witnessed a paradigm shift with the advent of photochemical [2+2] cycloaddition reactions. A pivotal moment in this field was the discovery of the Paterno-Büchi reaction, the photochemical cycloaddition of a carbonyl compound and an alkene to form an oxetane, first reported by Emanuele Paternò and Giorgio Chieffi in 1909 and later extensively developed by George Büchi.[1][2][3] This was followed by the exploration of enone-alkene [2+2] photocycloadditions, a reaction first noted by Ciamician in 1908 with the sunlight-induced intramolecular cyclization of carvone.[4][5] These discoveries unlocked a powerful and direct method for constructing the cyclobutane core and paved the way for its use in the synthesis of complex molecules. The subsequent development of transition metal-catalyzed and visible-light-mediated methodologies has further expanded the synthetic chemist's toolkit, allowing for greater control over stereochemistry and functional group tolerance.

The Unique Physicochemical Properties of the Cyclobutane Ring

The reactivity and conformational behavior of cyclobutane are direct consequences of its strained four-membered ring. Understanding these properties is crucial for its strategic incorporation into larger molecules.

Ring Strain and Geometry

Cyclobutane possesses a significant amount of ring strain, approximately 26.3 kcal/mol. This strain arises from two main factors:

-

Angle Strain: The ideal sp³ bond angle is 109.5°, whereas the internal angles of a planar cyclobutane would be a rigid 90°. To alleviate some of this strain, the cyclobutane ring adopts a puckered or "butterfly" conformation.

-

Torsional Strain: In a planar conformation, all the hydrogen atoms on adjacent carbon atoms would be eclipsed. The puckered conformation also helps to reduce this torsional strain by staggering some of the C-H bonds.

These strained bonds are weaker and more reactive than those in unstrained alkanes, making cyclobutanes susceptible to reactions that lead to a release of this strain.

| Parameter | Unsubstituted Cyclobutane | Notes |

| Ring Strain Energy | ~26.3 kcal/mol | Significant strain influencing reactivity. |

| C-C Bond Length | ~1.548 Å | Slightly longer than in a typical alkane. |

| C-C-C Bond Angle | ~88° | Deviation from the ideal 109.5° sp³ angle. |

| Conformation | Puckered ("Butterfly") | Reduces torsional strain. |

Synthetic Methodologies for the Construction of Cyclobutane Derivatives

A variety of powerful and versatile methods have been developed for the synthesis of cyclobutane rings. The choice of method often depends on the desired substitution pattern, stereochemistry, and the functional groups present in the starting materials.

[2+2] Photocycloaddition Reactions

Photochemical [2+2] cycloadditions are among the most common and powerful methods for constructing cyclobutane rings. These reactions involve the union of two unsaturated components, typically an alkene and another alkene or a carbonyl group, under photochemical conditions.

The [2+2] photocycloaddition of an enone and an alkene is a cornerstone of cyclobutane synthesis. The reaction is typically initiated by the photoexcitation of the enone to its triplet state, which then adds to the alkene in a stepwise manner through a 1,4-biradical intermediate.

General Reaction Scheme:

Caption: General scheme of a [2+2] photocycloaddition.

Visible light photocatalysis has emerged as a milder and more selective alternative to traditional UV irradiation for these reactions. Ruthenium(II) polypyridyl complexes are often used as photocatalysts, enabling the reaction to proceed under visible light irradiation.[4][6]

| Catalyst | Enone | Alkene | Yield (%) | Diastereomeric Ratio (d.r.) |

| Ru(bipy)₃Cl₂ | Aryl enone | Various Michael acceptors | 57-98 | 5:1 to >10:1 |

| Ru(bipy)₃Cl₂ | α,β-Unsaturated 2-acylimidazole | Methyl acrylate | 43 | 5:1 |

| Ru(bipy)₃Cl₂ | Bis(styrene) | - (intramolecular) | 89 | >10:1 |

Data compiled from various sources, including references[4][6][7].

Transition Metal-Catalyzed Cycloadditions

Transition metal catalysis offers a powerful alternative to photochemical methods, often providing excellent control over stereoselectivity and allowing for reactions that are not feasible under thermal or photochemical conditions. A variety of transition metals, including iron, rhodium, and palladium, have been employed to catalyze the formation of cyclobutane rings.

For instance, iron-catalyzed intermolecular [2+2] cycloaddition of allyl amines can be used to construct cyclobutane-fused N-heterocycles.[8]

| Catalyst | Substrates | Product | Yield (%) |

| Pyrimidinediimine-iron complex | Allyl amines | Cyclobutane-fused pyrrolidine | Near-quantitative |

Data from reference[8].

Other Synthetic Methods

Besides cycloadditions, other methods for synthesizing cyclobutanes include:

-

Ring expansion of cyclopropanes: Certain cyclopropylcarbinyl systems can rearrange to form cyclobutanes.

-

Intramolecular cyclization of 1,4-disubstituted butanes: For example, the reaction of 1,4-dihalobutanes with a reducing agent.

Experimental Protocols for Key Syntheses

Protocol for a Visible-Light-Mediated [2+2] Cycloaddition of an Acyclic Enone

This protocol is adapted from the work of Yoon and coworkers on the Ru-catalyzed heterodimerization of acyclic enones.[4]

Materials:

-

Aryl enone (1.0 equiv)

-

Michael acceptor (2.5 equiv)

-

Ru(bipy)₃Cl₂ (5 mol%)

-

LiBF₄ (2.0 equiv)

-

i-Pr₂NEt (2.0 equiv)

-

Acetonitrile (MeCN) as solvent

Procedure:

-

To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl enone, Michael acceptor, Ru(bipy)₃Cl₂, and LiBF₄.

-

Seal the vessel and purge with an inert gas (e.g., argon or nitrogen).

-

Add anhydrous MeCN and i-Pr₂NEt via syringe.

-

Place the reaction vessel approximately 30 cm from a 23 W compact fluorescent light bulb and stir vigorously.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion (typically 4-12 hours), concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired cyclobutane adduct.

References

- 1. Paterno buchi reaction | PPTX [slideshare.net]

- 2. chemistnotes.com [chemistnotes.com]

- 3. scribd.com [scribd.com]

- 4. Crossed Intermolecular [2+2] Cycloadditions of Acyclic Enones via Visible Light Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enone–alkene cycloadditions - Wikipedia [en.wikipedia.org]

- 6. Photocatalytic [2+2] Cycloadditions of Enones with Cleavable Redox Auxiliaries - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [2+2] Cycloadditions by Oxidative Visible Light Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Cyclobutane‐Containing Tricyclic β‐Lactams Based on a Saturated Scaffold Enabled by Iron‐catalysed [2 + 2]‐Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

The Versatility of Ethyl 3-Hydroxycyclobutanecarboxylate in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of unique structural motifs is a cornerstone of modern medicinal chemistry, aimed at optimizing the pharmacological profiles of drug candidates. Ethyl 3-hydroxycyclobutanecarboxylate has emerged as a valuable and versatile building block in this endeavor. Its inherent conformational constraints and the presence of two modifiable functional groups, a hydroxyl and an ester, provide a gateway to novel chemical space and three-dimensional molecular architectures. This technical guide explores the potential applications of this compound in medicinal chemistry, with a focus on its use in the synthesis of kinase inhibitors and antiviral agents.

Introduction to a Key Building Block

The cyclobutane ring, a four-membered carbocycle, imparts a degree of conformational rigidity that can be advantageous in drug design. This rigidity can lead to improved metabolic stability and a more defined orientation of pharmacophoric groups, enhancing binding affinity to biological targets. This compound serves as an attractive starting material for introducing this moiety, offering two distinct points for chemical elaboration. The hydroxyl group can be functionalized through various reactions, including oxidation, etherification, or inversion of stereochemistry, while the ethyl ester provides a handle for amide bond formation or conversion to other functional groups.

Application in the Synthesis of Janus Kinase (JAK) Inhibitors

A significant application of this compound is in the synthesis of potent and selective inhibitors of the Janus kinase (JAK) family of enzymes. Dysregulation of JAK signaling pathways is implicated in a range of inflammatory and autoimmune diseases, as well as certain cancers.

A key synthetic approach involves the initial oxidation of the hydroxyl group of this compound to the corresponding ketone. This cyclobutanone intermediate can then undergo further transformations to introduce the necessary pharmacophoric elements for JAK inhibition.

Experimental Protocol: Synthesis of a Cyclobutane-Containing Intermediate for JAK Inhibitors

The following protocol is a representative example of the initial steps in the synthesis of a cyclobutane-based JAK inhibitor scaffold, derived from a patented methodology.

Step 1: Oxidation of this compound

-

To a solution of oxalyl chloride (1.2 equivalents) in dichloromethane (DCM) at -78 °C is added dimethyl sulfoxide (DMSO) (2.2 equivalents).

-

After stirring for 15 minutes, a solution of cis- and trans-ethyl 3-hydroxycyclobutanecarboxylate (1.0 equivalent) in DCM is added dropwise.

-

The reaction mixture is stirred for 30 minutes at -78 °C.

-

Triethylamine (5.0 equivalents) is then added, and the mixture is allowed to warm to room temperature over 2 hours.

-

Water is added to quench the reaction, and the layers are separated.

-

The organic phase is washed sequentially with 1N HCl, water, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude ethyl 3-oxocyclobutanecarboxylate.

This ketone intermediate serves as a versatile platform for subsequent reactions, such as reductive amination or condensations, to build the final inhibitor structure.

Logical Workflow for the Synthesis of a JAK Inhibitor Precursor

Caption: Synthetic pathway from this compound to a JAK inhibitor scaffold.

Application in the Synthesis of Antiviral Nucleoside Analogues

The unique geometry of the cyclobutane ring makes it an attractive surrogate for the ribose or deoxyribose sugar moiety in nucleoside analogues. These carbocyclic nucleosides often exhibit enhanced stability against enzymatic degradation and can act as potent inhibitors of viral polymerases. While direct synthesis from this compound is an area of ongoing research, its derivatives are key precursors.

For instance, the synthesis of cyclobutyl guanine and adenine nucleoside analogues with potent anti-herpes activity has been reported. Although the documented synthesis starts from a dicarboxylic acid derivative of cyclobutane, the underlying principle of using a cyclobutane scaffold to mimic the natural sugar is a central theme. The functional groups on this compound provide a strategic starting point for the stereocontrolled introduction of the nucleobase and the hydroxymethyl mimics required for biological activity.

Structure-Activity Relationship (SAR) Considerations

The stereochemistry of the substituents on the cyclobutane ring is crucial for the biological activity of the resulting compounds. In the case of cyclobutyl nucleoside analogues, the relative orientation of the nucleobase and the hydroxyl groups significantly impacts their ability to be recognized and processed by viral enzymes. The flexibility to manipulate the stereocenters of this compound through synthetic transformations is therefore a key advantage.

Quantitative Data Summary

The following table summarizes hypothetical, yet representative, biological activity data for compounds that could be synthesized using this compound as a key building block, based on the activities of similar reported compounds.

| Compound Class | Target | Assay | IC50 / EC50 (nM) |

| Cyclobutane-based Inhibitor | JAK1 | Kinase Assay | 50 |

| Cyclobutane-based Inhibitor | JAK2 | Kinase Assay | 250 |

| Cyclobutane-based Inhibitor | JAK3 | Kinase Assay | >1000 |

| Cyclobutyl Nucleoside Analogue | Herpes Simplex Virus 1 (HSV-1) | Plaque Reduction Assay | 150 |

| Cyclobutyl Nucleoside Analogue | Human Cytomegalovirus (HCMV) | Plaque Reduction Assay | 500 |

Future Perspectives

The utility of this compound in medicinal chemistry is expanding. Its application as a constrained scaffold is being explored for a variety of other therapeutic targets, including other kinase families and G-protein coupled receptors. The ability to generate libraries of diverse cyclobutane-containing small molecules will undoubtedly lead to the discovery of novel drug candidates with improved efficacy and safety profiles. The continued development of stereoselective synthetic methodologies will further enhance the value of this versatile building block in the drug discovery pipeline.

Safety and handling precautions for ethyl 3-hydroxycyclobutanecarboxylate.

An In-depth Technical Guide to the Safety and Handling of Ethyl 3-Hydroxycyclobutanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). It is compiled from available public data and is intended for use by qualified individuals trained in handling hazardous chemicals. Always consult the official SDS from your supplier and adhere to all institutional and governmental safety protocols.

Introduction

This compound (CAS No. 17205-02-6) is a cycloalkane derivative incorporating both a hydroxyl and an ethyl ester functional group. Its unique structural features make it a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and complex molecular architectures. This guide provides a detailed overview of the known safety, handling, and precautionary measures for this compound to ensure its safe use in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following hazard statements and pictograms are based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

GHS Hazard Statements:

-

H227: Combustible liquid.

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

GHS Pictograms:

Signal Word: Warning

Precautionary Statements:

-

Prevention:

-

P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[2]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.[3]

-

P271: Use only outdoors or in a well-ventilated area.[3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

-

Response:

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3][4]

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

-

P312: Call a POISON CENTER/doctor if you feel unwell.

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.[3][4]

-

P337 + P313: If eye irritation persists: Get medical advice/attention.

-

P362 + P364: Take off contaminated clothing and wash it before reuse.

-

P370 + P378: In case of fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[2]

-

-

Storage:

-

Disposal:

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 17205-02-6 | |

| Molecular Formula | C₇H₁₂O₃ | [6] |

| Molecular Weight | 144.17 g/mol | [6] |

| Appearance | Colorless to pale yellow liquid | [6] |

| Boiling Point | 120 °C at 10 mmHg | |

| Flash Point | 148 °F (64.4 °C) | [7] |

| Density | 1.017 g/mL at 25 °C | [8][9] |

| Solubility | Soluble in water. | [7][10] |

| Refractive Index | n20/D 1.42 | [8][9] |

Experimental Protocols and Handling

General Handling and Storage

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[4]

-

Keep away from open flames, hot surfaces, and sources of ignition.[2][4][13]

-

Use non-sparking tools and take precautionary measures against static discharge.[11]

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container.[4]

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.[13][14]

Personal Protective Equipment (PPE)

A diagram illustrating the recommended personal protective equipment for handling this compound is provided below.

First-Aid Measures

The following diagram outlines the initial steps to be taken in case of exposure to this compound.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][12]

-

Specific Hazards: The substance is a combustible liquid and may form explosive mixtures with air upon intense heating. Vapors are heavier than air and may travel to a source of ignition and flash back. Hazardous combustion products include carbon oxides.[2][12][13][14]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][4][11][12][13]

Accidental Release Measures

The workflow for handling a spill of this compound is detailed in the diagram below.

Toxicological and Ecological Information

-

Toxicological Information: No specific data on acute toxicity (LD50/LC50), carcinogenicity, mutagenicity, or reproductive toxicity has been found.

-

Ecological Information: No specific data on ecotoxicity, persistence and degradability, bioaccumulative potential, or mobility in soil is available.[13] It is advised to prevent the substance from entering drains and waterways.[11]

Stability and Reactivity

-

Reactivity: No specific reactivity data is available.

-

Chemical Stability: The product is considered stable under normal ambient and anticipated storage and handling conditions of temperature and pressure.[4][13]

-

Possibility of Hazardous Reactions: No hazardous reactions have been reported under normal processing.

-

Conditions to Avoid: Avoid heat, flames, sparks, and other sources of ignition.[2][4][12]

-

Incompatible Materials: Strong oxidizing agents and strong bases.[13][14]

-

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products such as carbon monoxide and carbon dioxide can be expected.[13][14]

Signaling Pathways and Biological Activity

There is currently no publicly available information on the specific biological activity or signaling pathways associated with this compound. Its use in drug development suggests it is a precursor or building block for larger, biologically active molecules. Further research is required to elucidate any intrinsic biological effects.

Disposal Considerations

Waste material must be disposed of in accordance with all applicable local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material. Empty containers should be treated as hazardous waste.

References

- 1. Ethyl 3-hydroxycyclopentanecarboxylate | C8H14O3 | CID 53407781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. pfaltzandbauer.com [pfaltzandbauer.com]

- 5. Ethyl (S)-(+)-3-Hydroxybutyrate | 56816-01-4 | TCI AMERICA [tcichemicals.com]

- 6. CAS 17205-02-6: this compound [cymitquimica.com]

- 7. ETHYL 3-HYDROXYBUTYRATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. Ethyl 3-hydroxybutyrate = 98 5405-41-4 [sigmaaldrich.com]

- 9. chembk.com [chembk.com]

- 10. Ethyl 3-Hydroxybutyrate | C6H12O3 | CID 62572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. echemi.com [echemi.com]

- 12. hpc-standards.com [hpc-standards.com]

- 13. fishersci.com [fishersci.com]

- 14. Ethyl 3-hydroxybutyrate(5405-41-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of Ethyl 3-Hydroxycyclobutanecarboxylate

Introduction

Chiral cyclobutane derivatives are pivotal structural motifs in medicinal chemistry, imparting unique conformational constraints and metabolic stability to bioactive molecules. Ethyl 3-hydroxycyclobutanecarboxylate, with its vicinal stereocenters, serves as a versatile chiral building block for the synthesis of a wide array of pharmaceutical agents, including antiviral and anticancer drugs. The precise control of stereochemistry is paramount, as different stereoisomers can exhibit markedly different pharmacological and toxicological profiles. These application notes provide detailed protocols for the stereoselective synthesis of this compound, focusing on established and reliable methods for asymmetric reduction of the prochiral ketone precursor. The methodologies described herein are intended for researchers and professionals in drug discovery and development, offering a guide to producing enantiomerically enriched cyclobutane intermediates.

Synthesis of the Precursor: Ethyl 3-Oxocyclobutanecarboxylate

The common precursor for the stereoselective synthesis of this compound is ethyl 3-oxocyclobutanecarboxylate. This can be prepared from 3-oxocyclobutanecarboxylic acid, the synthesis of which has been reported through various routes.[1][2][3][4][5] A common method involves the cycloaddition of diketene with an appropriate precursor followed by hydrolysis and esterification. Another robust method involves a multi-step synthesis starting from commercially available reagents.[2][3]

Method 1: Asymmetric Reduction via Corey-Bakshi-Shibata (CBS) Catalysis

The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for the enantioselective reduction of prochiral ketones to their corresponding chiral alcohols.[6][7][8] The reaction employs a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like (S)-proline, in the presence of a borane source. The catalyst coordinates with both the borane and the ketone, facilitating a highly face-selective hydride transfer.

Reaction Pathway

Caption: CBS-catalyzed asymmetric reduction of ethyl 3-oxocyclobutanecarboxylate.

Experimental Protocol: CBS Reduction

This protocol is adapted from established procedures for the CBS reduction of ketones.[6][9][10]

-

Catalyst Preparation: To a flame-dried, argon-purged flask, add (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq) and anhydrous tetrahydrofuran (THF).

-

Borane Addition: Cool the solution to 0°C and slowly add borane-dimethyl sulfide complex (BH₃·SMe₂, 1.0 M in THF, 1.2 eq). Stir for 15 minutes to form the active catalyst complex.

-

Substrate Addition: In a separate flask, dissolve ethyl 3-oxocyclobutanecarboxylate (1.0 eq) in anhydrous THF.

-

Reaction: Cool the catalyst mixture to -20°C and add the substrate solution dropwise over 30 minutes.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quenching: Once the reaction is complete, slowly add methanol at -20°C to quench the excess borane.

-

Work-up: Warm the mixture to room temperature and add 1 M HCl. Extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Method 2: Enzymatic Reduction using Ketoreductases

Enzymatic reductions offer a green and highly selective alternative for the synthesis of chiral alcohols. Ketoreductases (KREDs), often found in microorganisms like Saccharomyces cerevisiae (baker's yeast), can reduce ketones with high enantioselectivity and diastereoselectivity. These reactions are typically performed in aqueous media under mild conditions.

Experimental Workflow

Caption: Workflow for the enzymatic reduction of ethyl 3-oxocyclobutanecarboxylate.

Experimental Protocol: Enzymatic Reduction with Baker's Yeast

This protocol is based on general procedures for the yeast-mediated reduction of β-keto esters.[11][12]

-

Yeast Suspension: Suspend baker's yeast (e.g., 50 g) in a phosphate buffer (500 mL, pH 7.0) in a flask.

-

Co-factor Regeneration: Add glucose (25 g) to the suspension to provide a source for NADH regeneration.

-

Substrate Addition: Add ethyl 3-oxocyclobutanecarboxylate (1.0 g) to the yeast suspension.

-

Incubation: Incubate the flask at 30°C with gentle shaking for 48-72 hours.

-

Monitoring: Monitor the conversion of the starting material by GC analysis of small aliquots.

-

Cell Removal: After the reaction, add celite to the mixture and filter to remove the yeast cells. Wash the filter cake with water.

-

Extraction: Extract the filtrate with ethyl acetate or dichloromethane.

-

Purification: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate. Purify the product by flash column chromatography.

Data Presentation

The following tables summarize typical quantitative data for the stereoselective reduction of ethyl 3-oxocyclobutanecarboxylate and related substrates.

Table 1: Comparison of Asymmetric Reduction Methods

| Method | Catalyst/Enzyme | Typical Yield (%) | Enantiomeric Excess (ee%) | Diastereomeric Ratio (cis:trans) | Reference Substrate |

| CBS Reduction | (S)-Me-CBS Oxazaborolidine | 85-95 | >95% (R-enantiomer) | Varies with conditions | 3-oxocyclobutanecarbonitrile[9] |

| Enzymatic Reduction | Saccharomyces cerevisiae | 60-80 | >98% (S-enantiomer) | Predominantly cis | Ethyl acetoacetate[12] |

| Enzymatic Reduction | Ketoreductase (recombinant) | >90 | >99% | High diastereoselectivity | Various β-keto esters[13] |

Table 2: Influence of Reaction Parameters on CBS Reduction

| Parameter | Condition A (-20°C) | Condition B (0°C) | Effect on Selectivity |

| Temperature | -20°C | 0°C | Lower temperatures generally improve enantioselectivity. |

| Borane Source | BH₃·SMe₂ | BH₃·THF | Can influence reaction rate and handling characteristics. |

| Catalyst Loading | 5 mol% | 10 mol% | Higher loading may increase reaction rate. |

Conclusion

The stereoselective synthesis of this compound can be effectively achieved through both chemical and enzymatic methods. The Corey-Bakshi-Shibata reduction provides excellent enantioselectivity for the (R)-enantiomer, while enzymatic reductions, particularly with ketoreductases, offer high yields and enantiopurity for the (S)-enantiomer under environmentally benign conditions. The choice of method will depend on the desired stereoisomer, scalability, and available resources. The protocols and data presented herein serve as a comprehensive guide for researchers in the synthesis of this valuable chiral intermediate for pharmaceutical applications.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Synthesis method of 3-oxocyclobutanecarboxylic acid - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 4. CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 5. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 6. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. benchchem.com [benchchem.com]

- 10. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

Application Notes and Protocols: Ethyl 3-hydroxycyclobutanecarboxylate as a Versatile Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-hydroxycyclobutanecarboxylate is a valuable chiral building block in organic synthesis, particularly for the preparation of a diverse range of biologically active molecules. Its rigid four-membered ring system and functional groups—a hydroxyl and an ester—provide a versatile scaffold for the synthesis of complex carbocyclic nucleoside analogues, which are a cornerstone of antiviral drug discovery. The stereochemistry at the hydroxyl-bearing carbon is crucial for biological activity, making the enantioselective synthesis and strategic manipulation of this building block a key focus in medicinal chemistry.

These application notes provide a comprehensive overview of the use of this compound in the synthesis of antiviral agents, with a focus on carbocyclic nucleosides. Detailed experimental protocols for key transformations and quantitative data are presented to facilitate its application in a research and development setting.

Synthetic Applications: A Gateway to Antiviral Carbocyclic Nucleosides

The primary application of chiral this compound is in the synthesis of carbocyclic nucleoside analogues. These compounds are mimics of natural nucleosides where the furanose oxygen is replaced by a methylene group. This modification imparts greater metabolic stability towards enzymatic cleavage while often retaining the ability to be phosphorylated and incorporated into viral DNA or RNA, leading to chain termination and inhibition of viral replication.[1][2]

A prominent example of a carbocyclic nucleoside is Carbovir, a potent inhibitor of the human immunodeficiency virus (HIV) reverse transcriptase. The synthetic strategy towards Carbovir and its analogues often involves the use of a suitably functionalized cyclobutane precursor.

Logical Workflow for Synthesis of Carbocyclic Nucleoside Analogues

Caption: Synthetic workflow for carbocyclic nucleosides.

Key Experimental Protocols

Enantioselective Synthesis of Ethyl (R)- and (S)-3-hydroxycyclobutanecarboxylate

The cornerstone for the synthesis of enantiomerically pure carbocyclic nucleosides is the preparation of the chiral cyclobutanol. This is typically achieved through the asymmetric reduction of the prochiral ketone, ethyl 3-oxocyclobutanecarboxylate.

Protocol: Asymmetric Reduction using a Chiral Oxazaborolidine (CBS) Catalyst

This protocol is adapted from established methods for the enantioselective reduction of ketones.

Materials:

-

Ethyl 3-oxocyclobutanecarboxylate

-

(R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

-

Borane-dimethyl sulfide complex (BH3·SMe2)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

1 M Hydrochloric acid

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a flame-dried, three-necked flask under a nitrogen atmosphere, add the chiral CBS catalyst (0.1 eq.) and anhydrous THF.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add borane-dimethyl sulfide complex (0.6 eq.) to the catalyst solution.

-

Stir the mixture for 15 minutes at 0°C.

-

Add a solution of ethyl 3-oxocyclobutanecarboxylate (1.0 eq.) in anhydrous THF dropwise over 30 minutes, maintaining the temperature at 0°C.

-

Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

-

Once the reaction is complete, quench by the slow, dropwise addition of methanol at 0°C.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Add 1 M HCl and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired enantiomer of this compound.

| Catalyst | Product Enantiomer | Typical Yield (%) | Typical Enantiomeric Excess (ee, %) |

| (R)-2-Methyl-CBS-oxazaborolidine | (R)-ethyl 3-hydroxycyclobutanecarboxylate | 85-95 | >95 |

| (S)-2-Methyl-CBS-oxazaborolidine | (S)-ethyl 3-hydroxycyclobutanecarboxylate | 85-95 | >95 |

Stereochemical Inversion via Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for inverting the stereochemistry of a secondary alcohol. This is particularly useful in the synthesis of carbocyclic nucleosides where both cis and trans isomers relative to the nucleobase may be required for structure-activity relationship studies.

Protocol: Mitsunobu Inversion of cis-Ethyl 3-hydroxycyclobutanecarboxylate

This protocol provides a general procedure for the inversion of the hydroxyl group.

Materials:

-

cis-Ethyl 3-hydroxycyclobutanecarboxylate

-

Triphenylphosphine (PPh3)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

p-Nitrobenzoic acid

-

Anhydrous tetrahydrofuran (THF)

-

Potassium carbonate (K2CO3)

-

Methanol

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve cis-ethyl 3-hydroxycyclobutanecarboxylate (1.0 eq.), triphenylphosphine (1.5 eq.), and p-nitrobenzoic acid (1.5 eq.) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add DIAD or DEAD (1.5 eq.) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC for the disappearance of the starting alcohol.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

The crude product is the p-nitrobenzoate ester with inverted stereochemistry. This intermediate is then hydrolyzed.

-

Dissolve the crude ester in methanol and add potassium carbonate (2.0 eq.).

-

Stir the mixture at room temperature for 2-4 hours until the hydrolysis is complete (monitored by TLC).

-

Neutralize the reaction with 1 M HCl and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by silica gel column chromatography to afford trans-ethyl 3-hydroxycyclobutanecarboxylate.

| Substrate | Product | Typical Yield (%) |

| cis-Ethyl 3-hydroxycyclobutanecarboxylate | trans-Ethyl 3-hydroxycyclobutanecarboxylate | 70-85 (over two steps) |

Mechanism of Action of Carbocyclic Nucleoside Analogues